molecular formula C10H19NO B3039571 (E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol CAS No. 120591-66-4

(E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol

Cat. No. B3039571
CAS RN: 120591-66-4
M. Wt: 169.26 g/mol
InChI Key: NBLGSYYTDNGVMY-SOFGYWHQSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the aziridine ring and subsequent modification of the double bond. Researchers have explored various synthetic routes to access this compound, optimizing conditions for yield and purity. These methods often involve the use of reagents such as aziridines , alkenes , and catalysts .


Molecular Structure Analysis

The molecular formula of (E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol is C~11~H~21~NO . Its structure consists of an aziridine ring (a three-membered cyclic amine) attached to a pentenol moiety. The E configuration indicates that the double bond is in the trans orientation .


Chemical Reactions Analysis

  • Oxidation of the alcohol group .

Physical And Chemical Properties Analysis

  • Toxicity : Limited information available; handle with care in a well-ventilated area .

Scientific Research Applications

Chemical Synthesis and Reactions

The chemical properties and reactions of compounds similar to (E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol have been studied extensively. For instance, Bellamy et al. (1978) investigated the dehydration of βγ-unsaturated alcohols in dimethyl sulphoxide, revealing insights into the dehydration process of similar compounds (Bellamy, Cooper, Crilly, Meldrum, & Truslove, 1978). Additionally, Gvozdev et al. (2021) explored the IR spectrum, structure, and photochemical transformations of chloro(4-methylpent-3-en-1-ynyl)carbene, offering valuable information on the structural parameters and phototransformations relevant to similar chemical entities (Gvozdev, Shavrin, Baskir, Egorov, & Nefedov, 2021).

Heat Shock Protein 90 Inhibition

Alkyne 40, which shares some structural similarities with this compound, has been identified as a potent inhibitor of the heat shock protein 90. This finding by Shi et al. (2012) suggests potential biomedical applications for structurally similar compounds in inhibiting key proteins involved in disease processes (Shi et al., 2012).

Ring Expansion and Photocatalysis

The work of White and Furuta (2009) on the regioselective ring expansion of 3,3-dimethylaziridin-2-carboxylate highlights the potential of using similar compounds in synthetic chemistry, particularly in ring expansion reactions (White & Furuta, 2009).

Environmental Analysis

Rontani et al. (2020) studied the fragmentation and detection of autoxidation products of specific alkenes in Arctic sediments. This research is relevant for environmental analysis and may provide insights into the behavior of similar compounds in natural settings (Rontani, Smik, & Belt, 2020).

Mechanism of Action

The precise mechanism of action for this compound depends on its specific application. In medicinal chemistry, it may act as a ligand for specific receptors or enzymes. Further studies are needed to elucidate its interactions with biological targets .

Safety and Hazards

  • Storage : Store in a cool, dry place away from direct sunlight and incompatible materials .

Future Directions

Researchers should explore further applications of this compound, including its potential as a pharmaceutical intermediate , catalyst , or chiral building block . Additionally, investigations into its biological activity and toxicity profiles are warranted for safe and effective utilization .

properties

IUPAC Name

(E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-8(6-7-12)4-5-9-10(2,3)11-9/h6,9,11-12H,4-5,7H2,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLGSYYTDNGVMY-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CCC1C(N1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/CCC1C(N1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol
Reactant of Route 2
(E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol
Reactant of Route 3
(E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol
Reactant of Route 4
(E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol
Reactant of Route 5
(E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol
Reactant of Route 6
(E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol

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